molecular formula C13H17ClN2O3 B2615241 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride CAS No. 2034462-31-0

2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride

Cat. No.: B2615241
CAS No.: 2034462-31-0
M. Wt: 284.74
InChI Key: HKMGFNYPJLPMFQ-UHFFFAOYSA-N
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Description

2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride is a complex chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a fused ring system combining pyrido and diazocine rings, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes:

  • Formation of the pyrido-diazocine core through cyclization reactions.

  • Functionalization of the ring system to introduce the oxo and hydro groups.

  • Attachment of the acetic acid moiety via condensation reactions.

  • Conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound requires robust methodologies to ensure consistency and scalability. Common techniques involve:

  • Batch reactors for precise temperature and pressure control.

  • Catalysts to increase reaction efficiency.

  • Purification steps such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can modify the oxidation state of specific atoms within the molecule.

  • Substitution: : Functional groups can be replaced under suitable conditions.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminium hydride.

  • Substituting agents including halogens and organometallic compounds. Conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products depend on the type of reaction:

  • Oxidation: : Formation of additional oxo derivatives.

  • Reduction: : Conversion to fully saturated or partially reduced forms.

  • Substitution: : Introduction of new functional groups, enhancing reactivity.

Scientific Research Applications

This compound holds significant potential in various scientific domains:

  • Chemistry: : As an intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential pharmaceutical applications due to its bioactive properties.

  • Industry: : Used in the development of novel materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its unique structure allows it to bind selectively, modulating activity and resulting in desired biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid

  • 2-(8-oxo-6H-pyrido[1,2-a][1,5]diazocine-3(2H,4H,8H)-yl)acetic acid

  • 3-(8-oxo-5,6-dihydro-1H-pyrido[1,2-a][1,5]diazocin-3-yl)acetic acid

Highlighting Uniqueness

This compound's specific oxo and acetic acid groups confer unique reactivity and potential bioactivity compared to similar structures. Its fused ring system adds to its stability and versatility in chemical applications.

So there you have it: a comprehensive dive into the world of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride! What’s next on the agenda?

Properties

IUPAC Name

2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-12-3-1-2-11-10-4-9(6-15(11)12)5-14(7-10)8-13(17)18;/h1-3,9-10H,4-8H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMGFNYPJLPMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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